N'-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea
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Overview
Description
N’-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea typically involves the reaction of 5-ethyl-1,2-oxazole-3-carboxylic acid with dimethylamine and a suitable coupling agent. The reaction is usually carried out under mild conditions, with the use of solvents such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction may produce oxazole-3-methanol derivatives.
Scientific Research Applications
N’-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Ethyl-1,2-oxazol-3-yl)methanol: This compound has a similar oxazole core but differs in the functional groups attached to it.
2-(3-ethyl-1,2-oxazol-5-yl)acetic acid: Another oxazole derivative with different substituents.
Uniqueness
N’-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dimethylurea moiety may contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
55808-54-3 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(5-ethyl-1,2-oxazol-3-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C8H13N3O2/c1-4-6-5-7(10-13-6)9-8(12)11(2)3/h5H,4H2,1-3H3,(H,9,10,12) |
InChI Key |
XENVKRUWFVIXSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)NC(=O)N(C)C |
Origin of Product |
United States |
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